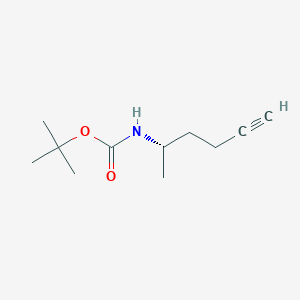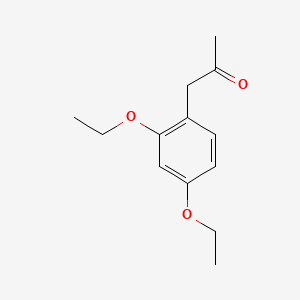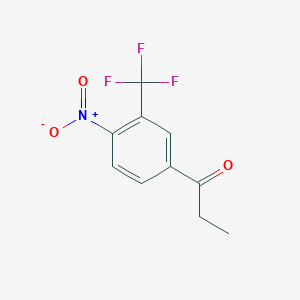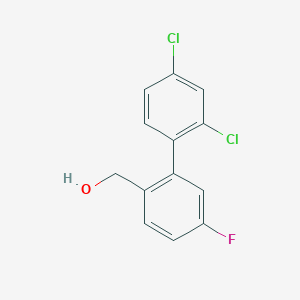
4,7-Dibromoindan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromoindan-2-one is an organic compound with the molecular formula C9H6Br2O. It is a white to light yellow solid that is soluble in various organic solvents such as ether and ethanol . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dibromoindan-2-one can be synthesized from indan-2-one through a bromination reactionTypically, this reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromoindan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,7-dibromoindan-2-ol.
Oxidation Reactions: Oxidation can lead to the formation of 4,7-dibromoindan-2-carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted indanones depending on the nucleophile used.
Reduction: 4,7-dibromoindan-2-ol.
Oxidation: 4,7-dibromoindan-2-carboxylic acid.
Scientific Research Applications
4,7-Dibromoindan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dibromoindan-2-one is primarily based on its ability to undergo various chemical transformations. The bromine atoms in the molecule make it highly reactive, allowing it to participate in substitution and addition reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .
Comparison with Similar Compounds
- 4,7-Dibromo-1,2,3-benzothiadiazole
- 4,7-Dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine
- 4,7-Dibromo-2,1,3-benzoselenadiazole
Comparison: 4,7-Dibromoindan-2-one is unique due to its indanone core structure, which imparts different reactivity and properties compared to other dibromo-substituted compounds. For instance, 4,7-dibromo-1,2,3-benzothiadiazole and 4,7-dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine are more commonly used in the synthesis of dyes and electronic materials, whereas this compound is more versatile in organic synthesis and pharmaceutical applications .
Properties
Molecular Formula |
C9H6Br2O |
|---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
4,7-dibromo-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H6Br2O/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2 |
InChI Key |
CWNJXWWDHPYEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=C(C=CC(=C21)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
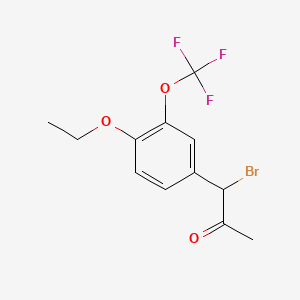
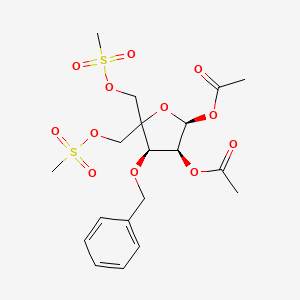

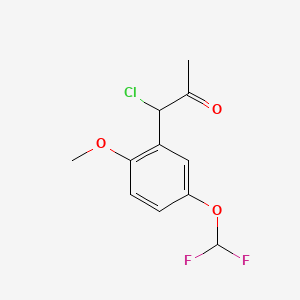
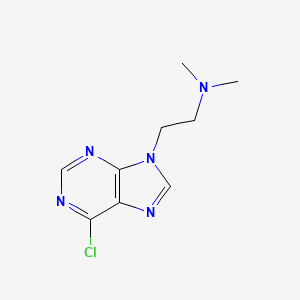
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)

